molecular formula C6H10N2O4S B12622268 N-[(Ethoxycarbonyl)carbamothioyl]glycine CAS No. 918955-95-0

N-[(Ethoxycarbonyl)carbamothioyl]glycine

Katalognummer: B12622268
CAS-Nummer: 918955-95-0
Molekulargewicht: 206.22 g/mol
InChI-Schlüssel: MXYDJASROAFSKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Ethoxycarbonyl)carbamothioyl]glycine is an organic compound that belongs to the class of n-acyl-alpha amino acids and derivatives. These compounds contain an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom

Vorbereitungsmethoden

The synthesis of N-[(Ethoxycarbonyl)carbamothioyl]glycine typically involves the reaction of glycine with ethyl chloroformate and thiourea under controlled conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

N-[(Ethoxycarbonyl)carbamothioyl]glycine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-[(Ethoxycarbonyl)carbamothioyl]glycine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[(Ethoxycarbonyl)carbamothioyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. This interaction can affect various biochemical pathways and processes within cells .

Vergleich Mit ähnlichen Verbindungen

N-[(Ethoxycarbonyl)carbamothioyl]glycine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

918955-95-0

Molekularformel

C6H10N2O4S

Molekulargewicht

206.22 g/mol

IUPAC-Name

2-(ethoxycarbonylcarbamothioylamino)acetic acid

InChI

InChI=1S/C6H10N2O4S/c1-2-12-6(11)8-5(13)7-3-4(9)10/h2-3H2,1H3,(H,9,10)(H2,7,8,11,13)

InChI-Schlüssel

MXYDJASROAFSKA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC(=S)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.